![molecular formula C12H17ClN2S2 B1170475 Hcl-phe-psi[CS-N]-thiazolidide CAS No. 184360-56-3](/img/structure/B1170475.png)
Hcl-phe-psi[CS-N]-thiazolidide
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Overview
Description
Hcl-phe-psi[CS-N]-thiazolidide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of research. This compound is a protease inhibitor that has been found to be effective in inhibiting the activity of several proteases, including dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mechanism of Action
The mechanism of action of Hcl-phe-psi[CS-N]-thiazolidide involves the inhibition of protease activity. Specifically, this compound inhibits the activity of Hcl-phe-psi[CS-N]-thiazolidide by binding to the active site of the enzyme. This binding prevents the breakdown of incretin hormones, leading to increased levels of these hormones and improved glucose metabolism.
Biochemical and Physiological Effects
Hcl-phe-psi[CS-N]-thiazolidide has been found to have several biochemical and physiological effects. In addition to its effects on glucose metabolism, this compound has also been found to have anti-inflammatory and anti-fibrotic effects. These effects are thought to be due to the inhibition of protease activity, which can lead to the accumulation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Hcl-phe-psi[CS-N]-thiazolidide in lab experiments is its specificity for Hcl-phe-psi[CS-N]-thiazolidide. This specificity allows for the selective inhibition of this enzyme, without affecting other proteases. However, one limitation of using this compound is its potential toxicity. High concentrations of Hcl-phe-psi[CS-N]-thiazolidide have been found to be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Hcl-phe-psi[CS-N]-thiazolidide. One area of research is the development of more potent and selective inhibitors of Hcl-phe-psi[CS-N]-thiazolidide. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of diabetes and other metabolic disorders. Additionally, research on the anti-inflammatory and anti-fibrotic effects of Hcl-phe-psi[CS-N]-thiazolidide could lead to the development of new treatments for inflammatory and fibrotic diseases.
Synthesis Methods
Hcl-phe-psi[CS-N]-thiazolidide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of protecting groups and various reagents to achieve the desired product. The final product is obtained through purification and isolation using techniques such as column chromatography and recrystallization.
Scientific Research Applications
Hcl-phe-psi[CS-N]-thiazolidide has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of diabetes research. Hcl-phe-psi[CS-N]-thiazolidide is a protease that is involved in the breakdown of incretin hormones, which are important in the regulation of glucose metabolism. Inhibition of Hcl-phe-psi[CS-N]-thiazolidide activity by Hcl-phe-psi[CS-N]-thiazolidide has been found to increase the levels of these hormones, resulting in improved glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S2.ClH/c13-11(8-10-4-2-1-3-5-10)12(15)14-6-7-16-9-14;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZJSNDYDEWDX-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=S)C(CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCN1C(=S)[C@H](CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718686 |
Source
|
Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hcl-phe-psi[CS-N]-thiazolidide | |
CAS RN |
184360-56-3 |
Source
|
Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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